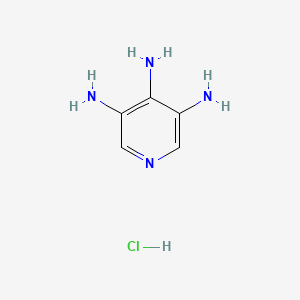
Thorium trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Thorium trifluoride can be synthesized through the reaction of thorium metal with thorium tetrafluoride. The reaction is as follows : [ \text{Th} + 3\text{ThF}_4 \rightarrow 4\text{ThF}_3 ] This method involves heating thorium metal in the presence of thorium tetrafluoride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of controlled reactions between thorium and fluorine-containing compounds.
Analyse Des Réactions Chimiques
Thorium trifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thorium dioxide (ThO₂) and other thorium compounds.
Reduction: It can be reduced back to thorium metal under specific conditions.
Substitution: This compound can react with other halides to form different thorium halides.
Common reagents used in these reactions include fluorine gas, hydrogen fluoride, and other halogen-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thorium trifluoride has several scientific research applications, including:
Nuclear Energy: It is used in the development of thorium-based nuclear reactors, particularly in molten salt reactors.
Optical Coatings: Due to its excellent optical transparency, this compound is used in anti-reflection coatings for optical devices.
Material Science:
Mécanisme D'action
The mechanism by which thorium trifluoride exerts its effects is primarily related to its chemical properties. In nuclear applications, this compound acts as a source of thorium, which undergoes nuclear reactions to produce energy . In optical applications, its transparency and refractive index make it suitable for enhancing the performance of optical devices .
Comparaison Avec Des Composés Similaires
Thorium trifluoride can be compared with other thorium halides, such as thorium tetrafluoride (ThF₄) and thorium chloride (ThCl₄). While all these compounds contain thorium, they differ in their chemical properties and applications . For example:
Thorium Tetrafluoride (ThF₄): Used in optical coatings and nuclear reactors, similar to this compound, but with different chemical stability and reactivity.
Thorium Chloride (ThCl₄): Used in various chemical synthesis processes and has different solubility and reactivity compared to this compound.
This compound’s unique combination of properties, such as its reactivity with water and its optical transparency, makes it distinct from other thorium compounds .
Propriétés
Numéro CAS |
13842-84-7 |
|---|---|
Formule moléculaire |
F3Th |
Poids moléculaire |
289.033 g/mol |
Nom IUPAC |
trifluorothorium |
InChI |
InChI=1S/3FH.Th/h3*1H;/q;;;+3/p-3 |
Clé InChI |
NFUSRTKFVSVVEC-UHFFFAOYSA-K |
SMILES canonique |
F[Th](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)

![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)

![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)



